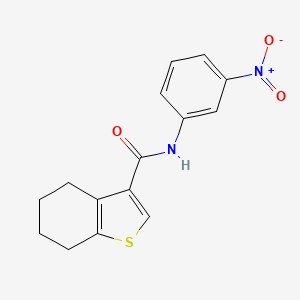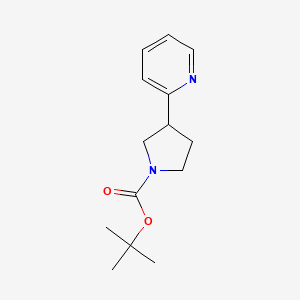
Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate is an organic compound . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives, which are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O3 . Its average mass is 264.320 Da and its monoisotopic mass is 264.147400 Da .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular formula is C14H20N2O3, and it has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Enantioselective Synthesis : Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate has been utilized in enantioselective synthesis methods. A study details a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This process forms chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its utility in synthesizing complex molecular structures (Chung et al., 2005).
Crystal Structure Characterization : Research also includes the synthesis and crystallographic analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. The compound's crystal structure was determined, revealing its triclinic space group and envelope conformation of the proline ring, which is significant for understanding its chemical behavior and potential applications (Naveen et al., 2007).
Chemical Reactions and Transformations
Palladium-Catalyzed Coupling Reactions : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, undergoes palladium-catalyzed coupling with arylboronic acids. This reaction produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, illustrating its role in facilitating complex chemical transformations (Wustrow & Wise, 1991).
Singlet Oxygen Reactions : Another study focused on the reactions of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen. These reactions yield products that are precursors for prodigiosin, a compound with potential pharmaceutical applications. This demonstrates the compound's role in synthesizing biologically relevant molecules (Wasserman et al., 2004).
Advanced Synthesis and Application
Synthesis of Macrocyclic Tyk2 Inhibitors : An efficient method was developed for synthesizing a highly functionalized pyrrolidinone, including tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This compound was then used in synthesizing novel macrocyclic Tyk2 inhibitors, highlighting its importance in medicinal chemistry (Sasaki et al., 2020).
One-Step Continuous Flow Synthesis : There has been a development in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates. This method is significant for its efficiency and potential in pharmaceutical manufacturing (Herath & Cosford, 2010).
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-2-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXLGHYDEQKJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

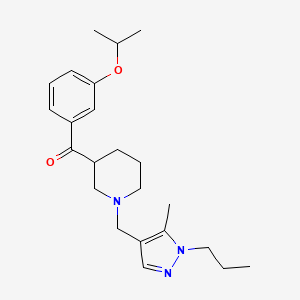
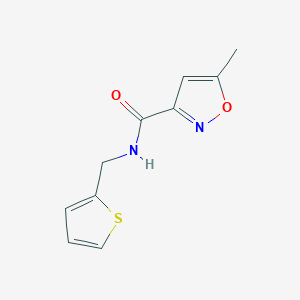
![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)
![1-[(3R)-4-methanesulfonyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)
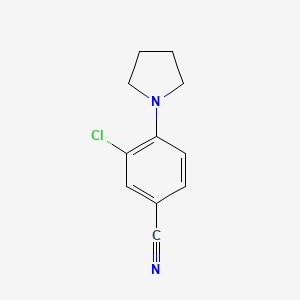
![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)



![8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2688423.png)
